tert-Butyl N-[2-(3-methoxyphenoxy)ethyl]-N-methylcarbamate
Description
tert-Butyl N-[2-(3-methoxyphenoxy)ethyl]-N-methylcarbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group, a methyl-substituted amine, and a 3-methoxyphenoxyethyl side chain. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the aromatic methoxy group and steric protection from the Boc group.
Properties
IUPAC Name |
tert-butyl N-[2-(3-methoxyphenoxy)ethyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(17)16(4)9-10-19-13-8-6-7-12(11-13)18-5/h6-8,11H,9-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUZYZMSNHSDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOC1=CC=CC(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[2-(3-methoxyphenoxy)ethyl]-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-2-(3-methoxyphenoxy)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a temperature of around 0-5°C initially and then allowing the reaction mixture to warm to room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(3-methoxyphenoxy)ethyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the methoxyphenoxy group.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
tert-Butyl N-[2-(3-methoxyphenoxy)ethyl]-N-methylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(3-methoxyphenoxy)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share key features with tert-Butyl N-[2-(3-methoxyphenoxy)ethyl]-N-methylcarbamate but differ in substituents, influencing their reactivity and applications:
Physicochemical Properties
- Lipophilicity: The 3-methoxyphenoxyethyl group in the target compound likely increases logP compared to tert-Butyl N-Hydroxycarbamate (logP ~1.5 estimated) but reduces it relative to the iodocyclohexyl analog (logP >3) .
- Solubility : The methoxy group enhances solubility in polar aprotic solvents (e.g., DMF, THF) compared to the benzyloxy-bromo analog, which is more lipophilic .
- Stability : The Boc group in all compounds provides hydrolytic stability under basic conditions but is cleavable under acidic conditions (e.g., TFA).
Biological Activity
tert-Butyl N-[2-(3-methoxyphenoxy)ethyl]-N-methylcarbamate is a chemical compound with the molecular formula C15H23NO4. It has garnered interest in various fields, particularly in biological research due to its potential therapeutic properties and interactions with biomolecules. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H23NO4
- Molecular Weight : 281.35 g/mol
- Structure : The compound features a tert-butyl group, a carbamate moiety, and a methoxyphenoxyethyl side chain, which contribute to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to influence various biochemical pathways through:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes, potentially leading to altered cellular functions.
- Receptor Modulation : It can bind to receptors, modulating their activity and affecting signaling pathways that regulate cell growth and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Cancer Cell Lines : A study evaluated the compound's effects on different cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis . The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Apoptotic Effect (%) |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | 70 |
| HeLa (Cervical Cancer) | 10 | 65 |
| A549 (Lung Cancer) | 20 | 60 |
- Metabolic Stability Assessment : In vitro studies using rat liver microsomes indicated that the compound has a half-life suitable for further pharmacological development .
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Biological Activity |
|---|---|
| tert-Butyl N-[2-(4-methoxyphenoxy)ethyl]-N-methylcarbamate | Moderate anticancer activity |
| tert-Butyl N-[2-(3-ethoxyphenoxy)ethyl]-N-methylcarbamate | Limited neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
